

# Z-Val-Ala-Asn-AMC chemical structure and properties

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## Compound of Interest

Compound Name: Z-VAN-AMC

Cat. No.: B1460281

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## Z-Val-Ala-Asn-AMC: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the fluorogenic caspase substrate, Z-Val-Ala-Asn-AMC, tailored for researchers, scientists, and professionals in drug development. It covers its core chemical properties, mechanism of action, and detailed experimental applications.

## Chemical and Physical Properties

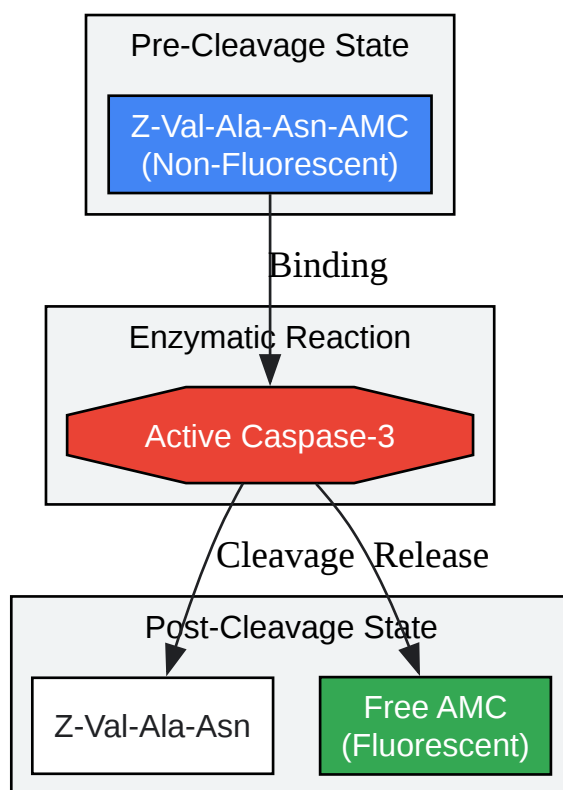
Z-Val-Ala-Asn-AMC is a synthetic peptide substrate used to measure the activity of caspase-3 and other related caspase enzymes. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a fluorescent 7-amino-4-methylcoumarin (AMC) group.

Table 1: Quantitative Data for Z-Val-Ala-Asn-AMC

Property	Value
Molecular Formula	C <sub>29</sub> H <sub>34</sub> N <sub>6</sub> O <sub>8</sub>
Molecular Weight	594.6 g/mol
Excitation Wavelength	360 - 380 nm
Emission Wavelength	440 - 460 nm
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage Conditions	-20°C, protected from light

## Mechanism of Action: Fluorogenic Detection of Caspase Activity

The functionality of Z-Val-Ala-Asn-AMC is based on the enzymatic cleavage of the peptide by active caspases. In its intact form, the AMC fluorophore is quenched and does not emit a significant signal. Upon cleavage at the C-terminal side of the asparagine (Asn) residue by an active caspase, the free AMC is released. This liberation results in a significant increase in fluorescence upon excitation, which can be quantified to determine enzyme activity.



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Caption: Signaling pathway of Z-Val-Ala-Asn-AMC cleavage by active caspase-3.

## Experimental Protocols: Caspase-3 Activity Assay

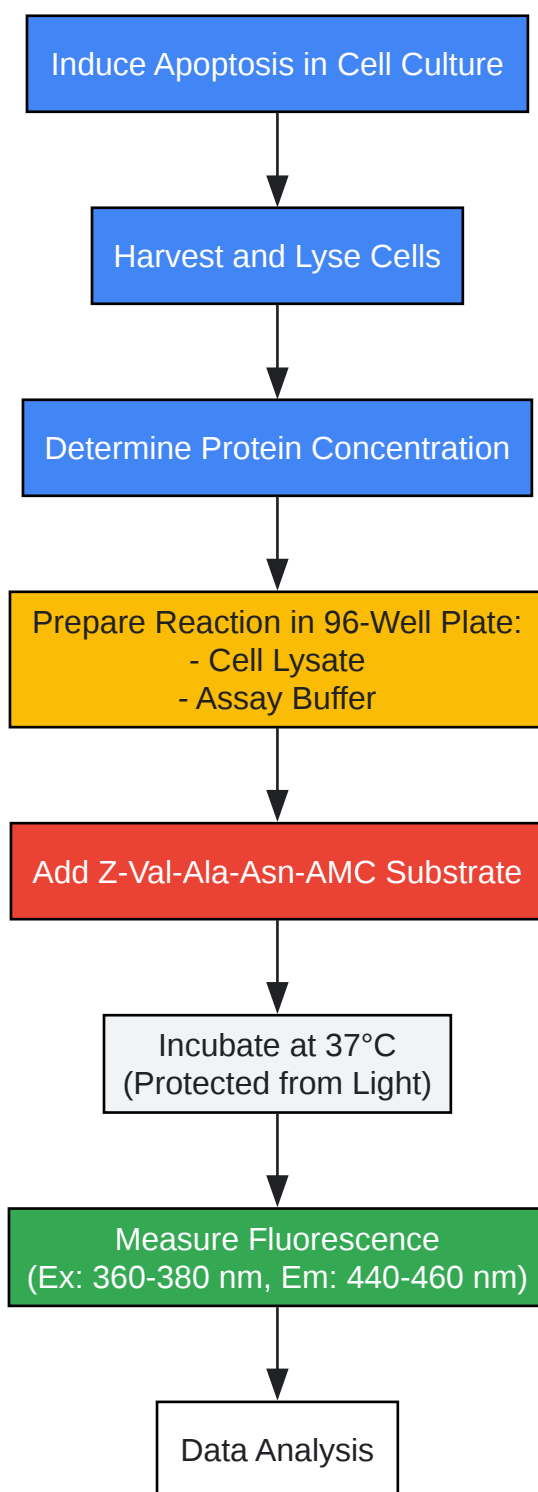
This section details a standard protocol for measuring caspase-3 activity in cell lysates using Z-Val-Ala-Asn-AMC.

### 1. Materials and Reagents:

- Z-Val-Ala-Asn-AMC substrate
- Cell lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4)
- Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
- 96-well, black, clear-bottom microplate

- Fluorometric plate reader

## 2. Experimental Workflow:



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Caption: Experimental workflow for a caspase-3 activity assay.

### 3. Detailed Methodology:

- **Cell Culture and Treatment:** Plate cells at a desired density and treat with experimental compounds to induce or inhibit apoptosis. Include appropriate positive and negative controls.
- **Cell Lysis:** After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 15-20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
- **Assay Setup:** In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to be equal with assay buffer.
- **Reaction Initiation:** Add the Z-Val-Ala-Asn-AMC substrate to each well to a final concentration of 50 µM.
- **Incubation:** Incubate the plate at 37°C for 1-2 hours, protected from light.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
- **Data Analysis:** The caspase activity is proportional to the fluorescence intensity. Results can be expressed as relative fluorescence units (RFU) per microgram of protein.
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